molecular formula C5H7NOS B13603658 Dimethyl-1,2-oxazole-4-thiol

Dimethyl-1,2-oxazole-4-thiol

Cat. No.: B13603658
M. Wt: 129.18 g/mol
InChI Key: WLYUVGWEIQBFGI-UHFFFAOYSA-N
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Description

Dimethyl-1,2-oxazole-4-thiol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,2-oxazole-4-thiol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods

Industrial production of this compound often involves the use of flow chemistry techniques. This method allows for the continuous synthesis of the compound, improving safety and efficiency compared to batch synthesis. The use of commercial activated and amorphous manganese dioxide in packed reactors is a common practice in industrial settings .

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, leading to the modulation of biological processes. Its sulfur atom plays a crucial role in its reactivity and biological activity .

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-thiol

InChI

InChI=1S/C5H7NOS/c1-3-5(8)4(2)7-6-3/h8H,1-2H3

InChI Key

WLYUVGWEIQBFGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S

Origin of Product

United States

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